S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is synthesized through the reaction of 4-fluoro-2-nitrophenol with dimethylcarbamothioic acid. The reaction typically occurs under ambient temperature conditions and results in a colorless solid substance that is soluble in organic solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves standard organic synthesis techniques, ensuring the compound’s stability and purity under normal laboratory conditions.
Chemical Reactions Analysis
Types of Reactions: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medical imaging, fluorinated analogs of the compound interact with L-type calcium channels, allowing for visualization of these channels in biological systems.
Comparison with Similar Compounds
- S-(4-Fluoro-2-nitrophenyl) dimethylthiocarbamate
- 2-[(Dimethylcarbamoyl)sulfanyl]-5-fluoronitrobenzene
Uniqueness: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is unique due to its specific structural features, such as the presence of both a fluorine atom and a nitro group, which contribute to its distinct chemical reactivity and applications .
Properties
IUPAC Name |
S-(4-fluoro-2-nitrophenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c1-11(2)9(13)16-8-4-3-6(10)5-7(8)12(14)15/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDWJGQDBYFCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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